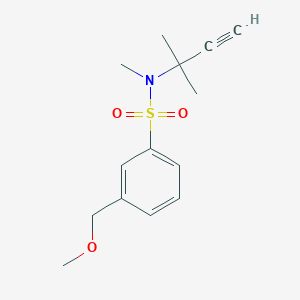![molecular formula C15H13ClN2O3S B7680260 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have potential therapeutic applications.
Applications De Recherche Scientifique
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide has been extensively used in scientific research. It has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to regulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as MMP-9 and COX-2, which are involved in cancer growth and inflammation. It has also been found to regulate the expression of certain genes such as TNF-α and IL-6, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide in lab experiments are its high purity, good yield, and potential therapeutic applications. However, its limitations include its toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of cancer, diabetes, and inflammation, and its toxicity. Additionally, the compound can be modified to improve its potency and reduce its toxicity. Finally, the compound can be used in combination with other drugs to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide is a chemical compound that has been extensively used in scientific research. It has potential therapeutic applications in the treatment of cancer, diabetes, and inflammation. The synthesis method of this compound is straightforward and yields high purity product. The mechanism of action of this compound is not fully understood but it has been found to inhibit the activity of certain enzymes and regulate the expression of certain genes. The compound has several advantages and limitations for lab experiments. Finally, there are several future directions for the research of this compound including further studies on its mechanism of action, its potential therapeutic applications, and its toxicity.
Méthodes De Synthèse
The synthesis of 2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with 3-(hydroxymethyl)benzylamine. The reaction is carried out in the presence of a base such as triethylamine. The product is obtained in good yield and high purity.
Propriétés
IUPAC Name |
2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-14-7-11(8-17)4-5-15(14)22(20,21)18-9-12-2-1-3-13(6-12)10-19/h1-7,18-19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWXXFYSPPTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CNS(=O)(=O)C2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)


![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)
![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)